molecular formula C12H10ClNO2 B6367887 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine CAS No. 1111116-18-7

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine

Cat. No.: B6367887
CAS No.: 1111116-18-7
M. Wt: 235.66 g/mol
InChI Key: QDIZXRJSIOKRHV-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine is an organic compound that belongs to the class of hydroxypyridines It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring and a hydroxyl group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2-methoxyphenyl)-2-hydroxypyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-methoxybenzaldehyde with 2-hydroxypyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher throughput and consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloro substituent can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 5-(4-chloro-2-methoxyphenyl)-2-pyridone.

    Reduction: Formation of 5-(2-methoxyphenyl)-2-hydroxypyridine.

    Substitution: Formation of 5-(4-aminophenyl)-2-hydroxypyridine or 5-(4-mercaptophenyl)-2-hydroxypyridine.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(4-chloro-2-methoxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-2-methoxyphenyl)-2-pyridone
  • 5-(2-Methoxyphenyl)-2-hydroxypyridine
  • 5-(4-Aminophenyl)-2-hydroxypyridine
  • 5-(4-Mercaptophenyl)-2-hydroxypyridine

Uniqueness

5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyridine is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-11-6-9(13)3-4-10(11)8-2-5-12(15)14-7-8/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIZXRJSIOKRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683004
Record name 5-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111116-18-7
Record name 5-(4-Chloro-2-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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